4-Chloro-3-thiocyanato-benzoic acid ethyl ester

Description

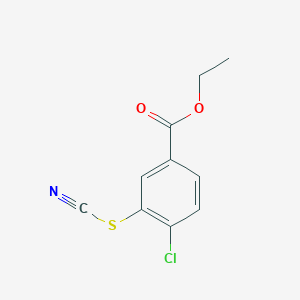

4-Chloro-3-thiocyanato-benzoic acid ethyl ester is a substituted benzoic acid derivative characterized by a chloro group at the 4-position, a thiocyanate (-SCN) group at the 3-position, and an ethyl ester functional group at the carboxylic acid moiety. The thiocyanate group introduces unique reactivity due to its ambident nucleophilic nature, which may distinguish it from other halogenated or oxygenated benzoates .

Properties

IUPAC Name |

ethyl 4-chloro-3-thiocyanatobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S/c1-2-14-10(13)7-3-4-8(11)9(5-7)15-6-12/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXHHQCIVMUFZRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)Cl)SC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-thiocyanato-benzoic acid ethyl ester typically involves the reaction of 4-chlorobenzoic acid with thiocyanate and ethyl alcohol under specific conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and substitution reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-thiocyanato-benzoic acid ethyl ester undergoes various chemical reactions, including:

Substitution Reactions: The chloro and thiocyanato groups can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur and chlorine atoms.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products Formed

Substitution: Products vary depending on the nucleophile used.

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound, often with altered functional groups.

Hydrolysis: 4-Chloro-3-thiocyanato-benzoic acid.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-3-thiocyanato-benzoic acid ethyl ester is primarily used in the synthesis of bioactive compounds. Its structure allows it to serve as an intermediate in the development of pharmaceuticals with various therapeutic targets.

Case Study: Anticancer Agents

Recent studies have explored the potential of thiocyanate derivatives, including this compound, as anticancer agents. For instance, a series of benzoic acid derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The introduction of the thiocyanate group was found to enhance the anticancer activity significantly due to its ability to interact with cellular targets involved in proliferation and apoptosis pathways .

Agricultural Chemistry

This compound has also been investigated for its applications in agrochemicals, particularly as a precursor for herbicides and fungicides.

Application in Herbicides

The thiocyanate moiety is known for its biological activity against certain pests and weeds. Research indicates that derivatives of this compound exhibit herbicidal properties, making them suitable candidates for developing new herbicides that are more effective and environmentally friendly .

Materials Science

In materials science, this compound is utilized in the synthesis of polymers and other materials with specific functionalities.

Polymer Synthesis

The compound can be used as a monomer or cross-linking agent in polymer chemistry, leading to the development of advanced materials with unique properties such as enhanced thermal stability and chemical resistance. For example, studies have shown that incorporating this thiocyanate derivative into polymer matrices can improve mechanical strength and thermal properties .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4-Chloro-3-thiocyanato-benzoic acid ethyl ester involves its interaction with molecular targets through its functional groups. The chloro and thiocyanato groups can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which may further interact with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-chloro-3-thiocyanato-benzoic acid ethyl ester with structurally related ethyl esters, highlighting substituent variations, molecular properties, and applications.

Key Observations:

Substituent Effects on Reactivity :

- The thiocyanate group in the target compound may confer distinct reactivity compared to oxo (e.g., 4-chloroacetoacetate) or boronate esters. Thiocyanates are versatile in nucleophilic substitutions and cycloadditions, enabling diverse derivatization pathways .

- Halogenated analogs (e.g., 3,5-dichloro-4-hydroxybenzoate) exhibit enhanced biological activity, such as antimicrobial properties, due to electron-withdrawing effects .

Synthetic Utility :

- 4-Chloroacetoacetic acid ethyl ester (CAS 638-07-3) is a well-documented precursor for heterocycles like thiazoles and pyrazoles, synthesized via reactions with thiosemicarbazides or hydrazines . The thiocyanate analog could follow similar pathways but with sulfur-based intermediates.

- Boronate esters (e.g., ) are critical in cross-coupling reactions, whereas thiocyanates may participate in click chemistry or serve as ligands in coordination complexes .

Physical Properties :

- Molecular weight and polarity vary significantly with substituents. For instance, the boronate ester (310.58 g/mol) is heavier due to the boron-containing group, while the allyl-substituted benzoate (234.25 g/mol) is lighter and more volatile, suitable for fragrance applications .

Biological Activity

4-Chloro-3-thiocyanato-benzoic acid ethyl ester (CTBEE) is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

CTBEE is characterized by the presence of a chloro group, a thiocyanate moiety, and an ethyl ester functional group. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of CTBEE against various pathogens. For instance, it has shown promising results in inhibiting the growth of gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values for CTBEE against selected bacterial strains are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The compound's mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes, which is common among compounds with thiocyanate groups .

Anticancer Activity

CTBEE has also been evaluated for its anticancer properties. In vitro studies demonstrated its efficacy against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The half-maximal inhibitory concentration (IC50) values for these cell lines are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.5 |

| A549 | 20.3 |

The proposed mechanism involves induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, CTBEE exhibits anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases .

Study on Antimicrobial Efficacy

A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of CTBEE against multidrug-resistant strains of bacteria. The results indicated that CTBEE was effective in reducing bacterial load in vitro and showed synergistic effects when combined with conventional antibiotics, suggesting its potential as an adjunct therapy in treating resistant infections .

Evaluation of Anticancer Properties

Another significant study focused on the anticancer properties of CTBEE. In this study, CTBEE was administered to mice bearing MCF-7 tumors. The results demonstrated a significant reduction in tumor size compared to control groups, along with minimal toxicity observed in normal tissues. This highlights the compound's selective action against cancer cells while sparing healthy cells .

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-Chloro-3-thiocyanato-benzoic acid ethyl ester, and what analytical techniques confirm its purity?

- Synthesis Methods :

- Nucleophilic substitution : Reacting 4-chloro-3-hydroxybenzoic acid ethyl ester with thiocyanate salts (e.g., KSCN) under acidic conditions.

- Esterification : Thiocyanation of pre-functionalized benzoic acid derivatives followed by esterification with ethanol.

- Key Reagents : Thiocyanogen (SCN)₂ or metal thiocyanates (e.g., CuSCN) for introducing the thiocyanate group .

- Analytical Techniques :

- GC-MS : To confirm molecular weight and fragmentation patterns (e.g., characteristic peaks for Cl, SCN, and ester groups) .

- NMR :

- ¹H NMR : δ 1.3–1.4 ppm (triplet, CH₃ of ethyl), δ 4.3–4.4 ppm (quartet, CH₂ of ethyl), aromatic protons (δ 7.2–8.0 ppm), and absence of -OH peaks.

- ¹³C NMR : Ester carbonyl (~170 ppm), aromatic carbons, and thiocyanate carbon (~110 ppm) .

- FT-IR : Peaks at ~2150 cm⁻¹ (C≡N stretch of SCN), ~1720 cm⁻¹ (ester C=O), and 750 cm⁻¹ (C-Cl) .

Q. What spectroscopic markers (NMR, IR) are key in identifying this compound?

- Critical Spectral Data :

| Technique | Key Peaks/Features |

|---|---|

| ¹H NMR | Ethyl group (δ 1.3–1.4 ppm, triplet; δ 4.3–4.4 ppm, quartet) |

| ¹³C NMR | Ester carbonyl (~170 ppm), thiocyanate carbon (~110 ppm) |

| FT-IR | ~2150 cm⁻¹ (C≡N stretch), ~1720 cm⁻¹ (C=O), 750 cm⁻¹ (C-Cl) |

| GC-MS | Molecular ion peak at m/z 255 (C₁₀H₈ClNO₂S) and fragmentation patterns |

- Purity Confirmation : Ensure absence of unreacted starting materials (e.g., residual thiocyanate salts or hydroxyl intermediates) via TLC or HPLC .

Advanced Research Questions

Q. How does the thiocyanate group influence the compound’s reactivity in nucleophilic substitution reactions compared to other leaving groups?

- Reactivity Profile :

- The thiocyanate group (-SCN) acts as a pseudohalide, enabling nucleophilic substitution (e.g., with amines or alkoxides) but with lower leaving-group ability compared to halides.

- Mechanistic Insight : The ambident nature of SCN⁻ allows dual reactivity (attack via sulfur or nitrogen), leading to potential by-products. Kinetic vs. thermodynamic control must be optimized .

- Comparative Studies :

| Leaving Group | Reaction Rate (Relative to -SCN) | Common By-Products |

|---|---|---|

| -Cl | Faster | Hydrolysis products |

| -SCN | Moderate | Thioureas, isothiocyanates |

| -OAc | Slower | Acetic acid derivatives |

Q. What are the challenges in characterizing the stability of this compound under varying pH conditions?

- Degradation Pathways :

- Acidic Conditions : Hydrolysis of the ester group to 4-chloro-3-thiocyanato-benzoic acid.

- Basic Conditions : Cleavage of the thiocyanate group to form cyanate (OCN⁻) or sulfides.

- Analytical Strategies :

- Monitor degradation via HPLC (retention time shifts) or UV-Vis (absorbance changes at λ ~270 nm).

- Use LC-MS to identify degradation products (e.g., m/z 227 for hydrolyzed acid) .

Q. How can computational chemistry predict the electronic effects of substituents on the benzoic acid ethyl ester scaffold?

- Methods :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to evaluate electron-withdrawing/donating effects of substituents.

- HOMO-LUMO Analysis : Predict reactivity trends (e.g., electrophilic aromatic substitution) based on frontier orbital energies.

- Molecular Electrostatic Potential (MEP) : Visualize charge distribution to identify nucleophilic/electrophilic sites .

Q. How to resolve discrepancies in reported melting points or solubility data for this compound?

- Root Causes :

- Polymorphism (crystalline vs. amorphous forms).

- Residual solvents (e.g., ethanol or DMF) affecting solubility.

- Resolution Strategies :

- DSC/TGA : Confirm purity and phase transitions.

- XRPD : Identify crystalline forms.

- Standardized Protocols : Use USP/Ph.Eur. methods for solubility testing in buffers (pH 1.2–7.4) .

Q. What role does this compound serve as an intermediate in heterocyclic compound synthesis?

- Applications :

- Thiazole Synthesis : React with α-halo ketones to form 2-aminothiazoles (antimicrobial scaffolds) .

- Quinoline Derivatives : Condense with enamines to yield 4-chloro-quinoline-3-carboxylates (potential kinase inhibitors) .

- Case Study : In [15], ethyl esters with chloro and thiocyanate groups were key intermediates in synthesizing antitumor agents via Pd-catalyzed cross-coupling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.